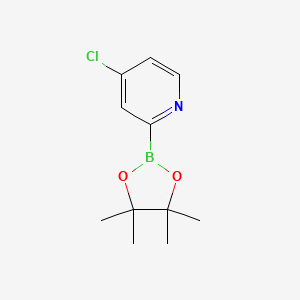

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative widely utilized in Suzuki-Miyaura cross-coupling reactions. The compound features a chloro substituent at the pyridine’s 4-position and a pinacol boronate group at the 2-position. Its structure enables versatile applications in pharmaceutical synthesis, materials science, and chemical sensing .

Properties

IUPAC Name |

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLWLVSGDPGRIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655153 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204600-17-8 | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204600-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction employs a palladium catalyst, such as Pd(dppf)Cl₂ or Pd(OAc)₂, in combination with bis(pinacolato)diboron (B₂pin₂) as the boron source. A base like potassium acetate (KOAc) facilitates transmetallation, while solvents such as 1,4-dioxane or tetrahydrofuran (THF) ensure solubility. Typical conditions involve heating at 80–100°C for 12–24 hours under inert atmosphere.

Example Procedure :

-

Substrate Preparation : 2-Bromo-4-chloropyridine (1.0 equiv) is combined with B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

-

Reaction Execution : The mixture is heated at 90°C for 18 hours, followed by quenching with water and extraction with ethyl acetate.

-

Purification : Column chromatography yields the target compound with reported purities >98%.

Iridium-Catalyzed C-H Borylation

Direct C-H borylation offers a streamlined alternative to Miyaura borylation, bypassing the need for pre-halogenated substrates. This method leverages iridium catalysts to activate the C-H bond at position 2 of 4-chloropyridine.

Catalytic System and Optimization

The catalyst [Ir(COD)OMe]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand enables selective borylation. B₂pin₂ serves as the boron source, and the reaction proceeds in THF or hexane at elevated temperatures (80–100°C).

Example Procedure :

-

Catalyst Preparation : A mixture of [Ir(COD)OMe]₂ (2 mol%) and dtbpy (4 mol%) is stirred in THF.

-

Substrate Addition : 4-Chloropyridine (1.0 equiv) and B₂pin₂ (1.5 equiv) are added, and the reaction is heated at 85°C for 24 hours.

-

Workup : Filtration through celite and solvent evaporation yield the crude product, which is purified via recrystallization.

Performance Metrics

-

Yield : 50–65%, contingent on steric and electronic effects of the substrate.

-

Regioselectivity : Moderate to high, favoring the less hindered position ortho to the chloro group.

-

Drawbacks : Sensitivity to oxygen and moisture necessitates stringent anhydrous conditions.

Directed Ortho-Metalation and Boronation

This method employs a directing group (DG) to facilitate regioselective lithiation at position 2 of 4-chloropyridine, followed by quenching with a boron electrophile.

Stepwise Synthesis

-

Directing Group Installation : A temporary DG (e.g., trimethylsilyl or methoxy) is introduced at position 3 of 4-chloropyridine to steer metalation to position 2.

-

Lithiation : Treatment with LDA or n-BuLi at −78°C generates a lithiated intermediate.

-

Boronation : Addition of triisopropyl borate (B(OiPr)₃) followed by acidic workup and pinacol protection yields the boronic ester.

Example Procedure :

-

DG Attachment : 4-Chloropyridine reacts with TMSCl in the presence of LDA to install a TMS group at position 3.

-

Metalation : The TMS-directed lithiation at position 2 is performed at −78°C.

-

Boron Electrophile Quench : B(OiPr)₃ is added, and subsequent pinacol esterification affords the target compound.

Efficiency and Challenges

-

Yield : 40–55%, limited by the stability of intermediates.

-

Flexibility : Permits functionalization of otherwise inert positions but requires DG installation/removal steps.

Comparative Analysis of Methods

| Method | Yield (%) | Regioselectivity | Complexity | Key Advantage |

|---|---|---|---|---|

| Miyaura Borylation | 60–75 | High | Moderate | Scalability, commercial catalyst availability |

| Iridium-Catalyzed Borylation | 50–65 | Moderate | High | No pre-halogenation required |

| Directed Metalation | 40–55 | High | High | Access to challenging substitution patterns |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles (e.g., amines, thiols), organic solvent, elevated temperatures.

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Boronic acid or borate ester.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: The compound can be used to create bioconjugates for studying biological processes and developing diagnostic tools.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting cancer and infectious diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent positions, molecular weights, and applications:

Key Research Findings

Challenges and Limitations

Biological Activity

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.53 g/mol

- CAS Number : 1073371-77-3

- Boiling Point : Approximately 371.2°C at 760 mmHg

The compound is believed to interact with various biological targets through its boron-containing moiety. The dioxaborolane group enhances the compound's ability to form reversible covalent bonds with nucleophiles in proteins, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds exhibit significant anticancer activities. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Pyridine-based compounds have demonstrated antimicrobial properties against various pathogens. In vitro studies have reported that 4-chloro derivatives exhibit effective bactericidal activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial membrane integrity and inhibition of essential metabolic processes.

Case Studies

- Inhibition of DYRK1A : A study focusing on similar pyridine derivatives revealed their potential as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors. These compounds showed nanomolar-level inhibitory activity and were evaluated for their anti-inflammatory properties in microglial cells .

- Antiparasitic Activity : Research on related compounds indicated that structural modifications could enhance antiparasitic activity against Plasmodium falciparum (the malaria-causing parasite). Optimized analogs demonstrated improved efficacy in inhibiting PfATP4-associated Na+-ATPase activity .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Studies suggest that the compound exhibits moderate solubility and stability in biological systems. Further optimization may enhance its bioavailability and therapeutic index.

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated pyridine precursor (e.g., 4-chloro-2-iodopyridine) reacts with a pinacol boronate ester under palladium catalysis. Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in anhydrous solvents like THF or DMF .

- Temperature : Reactions often proceed at 80–100°C under inert atmosphere to prevent boronate oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is used to isolate the product. Yields range from 60–85%, with impurities arising from incomplete coupling or boronate hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, boronate methyl groups at δ 1.0–1.3 ppm) .

- Mass Spectrometry : High-resolution MS (ESI/TOF) to validate molecular weight (e.g., [M+H]⁺ = 280.1 g/mol) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity ≥95% .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation :

- Use gloves and goggles due to potential skin/eye irritation (refer to GHS hazard codes H315, H319) .

- Avoid exposure to moisture to prevent boronate decomposition .

- Store in airtight containers under nitrogen at –20°C to prolong shelf life .

Advanced Research Questions

Q. How does the electronic nature of the pyridine ring influence cross-coupling reactivity in Suzuki-Miyaura reactions?

- Methodological Answer :

- The electron-withdrawing chlorine substituent at the 4-position activates the pyridine ring toward electrophilic substitution, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance from the boronate group at the 2-position may slow transmetallation.

- Experimental Design : Compare coupling rates with analogs lacking the chloro group using kinetic studies (e.g., monitoring by TLC or in situ IR). DFT calculations can model transition states to rationalize reactivity differences .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

- Methodological Answer :

- Case Study : If X-ray diffraction (SHELX-refined) shows a planar boronate group but NMR suggests dynamic puckering:

- Perform variable-temperature NMR to detect conformational flexibility .

- Use density functional theory (DFT) to model energy barriers between conformers .

- Software Tools : OLEX2 for crystallographic refinement; Gaussian or ORCA for computational modeling .

Q. How can researchers optimize this compound for use in PROTACs or other bifunctional drug candidates?

- Methodological Answer :

- Functionalization : Introduce click chemistry handles (e.g., azide/alkyne) at the pyridine’s 6-position via halogen exchange .

- Binding Assays : Screen boronate stability in physiological buffers (pH 7.4, 37°C) using LC-MS to track hydrolysis .

- Structure-Activity Relationship (SAR) : Modify the chloro substituent to CF₃ or OMe and evaluate impact on target protein binding (e.g., kinase inhibition assays) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer :

- Scale-Up Issues :

- Homogeneity in Pd catalyst distribution; use flow chemistry for better control .

- Boronate ester racemization under heating: Opt for low-temperature coupling (50°C) with chiral ligands like BINAP .

- Analytical QC : Chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess ≥99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.